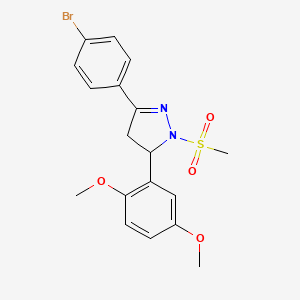![molecular formula C27H25N3O2 B2629145 3-(3,4-dimethylphenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-61-3](/img/structure/B2629145.png)
3-(3,4-dimethylphenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. It may also include information on its physical appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize a compound. This includes the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used in molecular structure analysis include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This includes the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization: The compound and its derivatives can be synthesized through various chemical reactions. For instance, derivatives like 1′,2′-dihydro-3-methyl-1-phenylspiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one are formed from catalytic reduction of specific precursors in alcohols, demonstrating the flexibility in synthesizing such compounds (Coutts & El-Hawari, 1977).
- Molecular Structure and Aggregation: The molecular structure of similar compounds affects the dimensionality of their supramolecular aggregation. For example, molecules of 8-methyl-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline are linked into cyclic centrosymmetric dimers via hydrogen bonds, illustrating how molecular substitutions influence structural assembly (Portilla et al., 2005).
Potential Biological Activities
- Protein Kinase Inhibitory Activity: Compounds like 3-amino-1H-pyrazolo[3,4-b]quinolines, structurally related to the queried compound, have shown potential inhibitory activity on bacterial serine/threonine protein kinases. This suggests a possible application in the development of new antibacterial agents (Lapa et al., 2013).
- Cytotoxic Activity: Similar quinoline derivatives have exhibited cytotoxic activity against various cancer cell lines, indicating potential use in cancer therapy (Deady et al., 2003).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is particularly relevant for drugs and can involve interactions with specific proteins, enzymes, or cell structures.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-17-8-9-20(12-18(17)2)26-24-16-30(15-19-6-5-7-21(13-19)31-3)25-11-10-22(32-4)14-23(25)27(24)29-28-26/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSOPIJVYNBJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B2629063.png)
![8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one](/img/structure/B2629067.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2629068.png)

![ethyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2629070.png)







![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)
